molecular formula C5H12N+ B1231294 (R)-2-methylpyrrolidinium

(R)-2-methylpyrrolidinium

Cat. No. B1231294
M. Wt: 86.16 g/mol
InChI Key: RGHPCLZJAFCTIK-RXMQYKEDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-methylpyrrolidinium is an organic cation obtained by protonation of the imino group of (R)-2-methylpyrrolidine. It is the major microspecies at pH 7.3 It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-2-methylpyrrolidine.

Scientific Research Applications

Zeolite Synthesis

(R)-2-methylpyrrolidinium derivatives, such as (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium (bmpm), have been explored as structure-directing agents in the synthesis of pure-silica zeolites. The S,S isomer of this derivative has proven efficient in directing the crystallization of zeolite ZSM-12 in fluoride medium (García et al., 2010).

Ionic Liquid-Solute Interactions

This compound based ionic liquids have been studied for their intermolecular interactions with solutes. For instance, the interactions between Ru(2+)(bpy)3 solute and various ionic liquids containing 1-alkyl-1-methylpyrrolidinium cations were examined using 2D NMR nuclear Overhauser effect techniques (Khatun & Castner, 2015).

Synthesis of (R)-2-methylpyrrolidine

Efficient and practical methods for synthesizing (R)-2-methylpyrrolidine have been developed. This involves a scalable preparation process with high optical purity, highlighting its potential in various chemical syntheses (Zhao et al., 2006).

Thermal and Physicochemical Properties

The thermal properties of N-alkyl-N-methylpyrrolidinium and N-butylpyridinium fluorometallates were studied, providing insights into their phase transitions, ionic conductivity, viscosity, and electrochemical windows. These findings are crucial for applications in electrochemistry and material science (Kanatani et al., 2009).

Ionic Liquid Structure Analysis

1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquids were analyzed using X-ray scattering and molecular dynamics simulations. These studies help in understanding the structural differences and similarities in these ionic liquids, which is significant for various industrial applications (Kashyap et al., 2013).

properties

Molecular Formula

C5H12N+

Molecular Weight

86.16 g/mol

IUPAC Name

(2R)-2-methylpyrrolidin-1-ium

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/p+1/t5-/m1/s1

InChI Key

RGHPCLZJAFCTIK-RXMQYKEDSA-O

Isomeric SMILES

C[C@@H]1CCC[NH2+]1

SMILES

CC1CCC[NH2+]1

Canonical SMILES

CC1CCC[NH2+]1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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